Allyl perfluoroheptanoate

Description

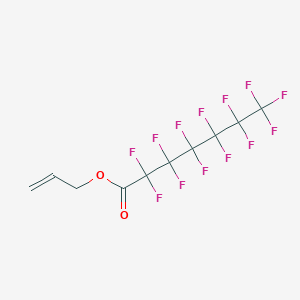

Allyl perfluoroheptanoate (CAS: 84145-17-5) is a perfluoroalkyl ester characterized by a fully fluorinated heptanoic acid backbone linked to an allyl group. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which exhibit unique properties such as thermal stability, chemical resistance, and hydrophobicity due to strong carbon-fluorine bonds . Unlike non-fluorinated allyl esters, its perfluorinated structure renders it highly persistent in the environment and resistant to degradation . Applications of this compound are niche, primarily in industrial coatings, surfactants, and specialty polymers where extreme durability is required .

Properties

IUPAC Name |

prop-2-enyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F13O2/c1-2-3-25-4(24)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASVACNPTZCVQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F13O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895726 | |

| Record name | Prop-2-en-1-yl tridecafluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53378-90-8 | |

| Record name | Prop-2-en-1-yl tridecafluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allyl perfluoroheptanoate typically involves the esterification of perfluoroheptanoic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound suitable for various applications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

Reduction: Reduction of the allyl group can yield saturated derivatives, such as perfluoroheptanoate propanol.

Substitution: The allyl group can participate in nucleophilic substitution reactions, where the allyl moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the allyl group.

Substitution: Nucleophiles such as halides or amines can be used under mild conditions to achieve substitution reactions.

Major Products:

Oxidation: Epoxides, aldehydes.

Reduction: Saturated alcohols.

Substitution: Various substituted perfluoroheptanoates.

Scientific Research Applications

Allyl perfluoroheptanoate has found applications in several scientific research fields:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential in drug delivery systems due to its stability and resistance to metabolic degradation.

Industry: Utilized in the production of specialty polymers and coatings that require high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of allyl perfluoroheptanoate primarily involves its interaction with various molecular targets through its functional groups. The allyl group can undergo electrophilic addition reactions, while the perfluoroheptanoate moiety provides a hydrophobic environment that can influence the compound’s interaction with biological membranes and proteins. The pathways involved often include the formation of reactive intermediates that can further react with nucleophiles or electrophiles in the system.

Comparison with Similar Compounds

Key Observations :

- Fluorination drastically alters polarity and reactivity. This compound’s fully fluorinated chain reduces intermolecular interactions, enhancing hydrophobicity compared to non-fluorinated esters like allyl heptanoate .

- Chain length impacts physical properties: Allyl perfluorooctanoate (C8) has higher thermal stability than this compound (C7) due to increased molecular weight .

Physical and Chemical Properties

| Property | This compound | Allyl Heptanoate | Methyl Perfluoroheptanoate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~450 | 170.25 | ~400 |

| Boiling Point | >200°C (estimated) | 215°C | >180°C (estimated) |

| Water Solubility | Negligible | Insoluble | Negligible |

| Hydrophobicity | Extreme | Moderate | Extreme |

| Biodegradability | Non-biodegradable | Biodegradable | Non-biodegradable |

Key Findings :

- Fluorinated esters exhibit negligible water solubility and resistance to hydrolysis, unlike non-fluorinated analogs .

- Allyl heptanoate, used in flavoring agents, degrades readily in the environment, whereas this compound persists .

Toxicity and Environmental Impact

| Compound | Acute Toxicity (Oral LD₅₀) | Environmental Persistence | Metabolites of Concern |

|---|---|---|---|

| This compound | Not reported | High (PFAS class) | Perfluoroheptanoic acid (PFHpA) |

| Allyl heptanoate | Low (rat LD₅₀: >2000 mg/kg) | Low | Acrolein (toxic metabolite) |

| Allyl alcohol | High (rat LD₅₀: 64 mg/kg) | Moderate | Acrolein |

| Allyl phenylacetate | Skin irritation observed | Moderate | Allyl alcohol (if impurities) |

Key Insights :

- This compound’s environmental persistence aligns with PFAS-related concerns, including bioaccumulation and long-term ecological harm .

- Non-fluorinated allyl esters like allyl heptanoate are less toxic but metabolize to acrolein, a known irritant and carcinogen .

- Fluorinated esters may degrade into perfluoroalkyl acids (e.g., PFHpA), which are regulated due to health risks .

Key Contrasts :

- Non-fluorinated allyl esters (e.g., allyl heptanoate) are widely used in food and cosmetics due to favorable safety profiles .

- Fluorinated analogs face stringent regulations; for example, methyl perfluoroheptanoate is being phased out under global PFAS bans .

Biological Activity

Allyl perfluoroheptanoate is a fluorinated compound that has garnered attention due to its unique properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of this compound, focusing on its toxicity, reactivity, and potential health effects based on available research.

This compound is an ester formed from allyl alcohol and perfluoroheptanoic acid. Its structure contributes to its unique chemical behavior, particularly its hydrophobic nature and resistance to degradation. This compound is part of a larger class of perfluoroalkyl substances (PFAS), which are known for their environmental persistence and bioaccumulation potential.

Toxicity Studies

Research indicates that this compound exhibits varying degrees of toxicity depending on the exposure route and concentration. The following table summarizes key findings from toxicity studies:

| Study | Organism | Exposure Route | LD50 (mg/kg) | Effects Observed |

|---|---|---|---|---|

| JECFA (1991) | Rats | Oral | 500 | Decreased activity, ruffled fur |

| NTP (1983) | Mice | Oral | 630 | Salivation, hemorrhage in intestines |

| OECD (2016) | Guinea Pigs | Oral | 444 | Yellowed feces, decreased activity |

These studies suggest that this compound can cause significant adverse effects at high doses, primarily affecting liver function and overall vitality.

Reactivity with Biological Molecules

This compound's chemical structure allows it to react with various biological molecules. It has been observed to interact with proteins and lipids through mechanisms such as Michael addition reactions, leading to potential cytotoxic effects. The reactivity of this compound is similar to other allyl esters, which have been shown to undergo hydrolysis rapidly in biological systems, producing toxic metabolites like allyl alcohol.

Case Studies

-

Surface Properties and Biological Effects :

A study highlighted the surface properties of fluorinated compounds, including this compound, demonstrating their ability to repel biological materials such as proteins and bacteria. This property is beneficial for applications in self-cleaning surfaces and anti-fouling coatings . -

Comparative Toxicity Analysis :

Research comparing the toxic potency of long-chain PFASs found that this compound exhibited significant toxicity in vivo. The study emphasized the need for careful assessment of exposure levels due to the potential for bioaccumulation and long-term health effects .

Q & A

Q. What are the established synthesis pathways for allyl perfluoroheptanoate, and how do reaction conditions influence yield and purity?

this compound is synthesized via esterification of perfluoroheptanoic acid with allyl alcohol under acidic or catalytic conditions. Key factors include temperature control (60–80°C), stoichiometric ratios of reactants, and the use of dehydrating agents (e.g., sulfuric acid) to shift equilibrium toward ester formation. Purity is optimized through fractional distillation or preparative chromatography. Analytical validation via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) is critical to confirm structural integrity .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution (e.g., using -labeled internal standards) is the gold standard due to its sensitivity (detection limits <1 ng/L) and specificity. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is recommended for sample preparation. For non-polar matrices, accelerated solvent extraction (ASE) minimizes matrix interference .

Q. How does the environmental persistence of this compound compare to other per- and polyfluoroalkyl substances (PFAS)?

this compound exhibits high persistence due to its stable C-F bonds and resistance to hydrolysis. Its estimated half-life in water exceeds 5 years, comparable to perfluorooctanoic acid (PFOA). However, its allyl ester group may enhance susceptibility to microbial degradation under anaerobic conditions, unlike non-functionalized PFAS. Comparative studies should include soil/water microcosm experiments with -NMR tracking .

Advanced Research Questions

Q. How can experimental designs be optimized to assess the degradation products and pathways of this compound in aquatic systems?

Use a tiered approach:

- Phase 1: Hydrolytic stability testing across pH gradients (2–12) to identify ester cleavage products (e.g., perfluoroheptanoic acid and allyl alcohol).

- Phase 2: Photolytic degradation studies with simulated sunlight (UV-Vis irradiation, 290–800 nm) and hydroxyl radical scavengers to isolate reaction mechanisms.

- Phase 3: Microbial consortium exposure assays with metagenomic profiling to map biodegradation pathways. High-resolution mass spectrometry (HRMS) is essential for non-target analysis of transformation products .

Q. What methodological strategies address cross-reactivity challenges when detecting this compound in complex biological samples?

- Immunoassays: Develop monoclonal antibodies specific to the allyl ester moiety to avoid cross-reactivity with carboxylate PFAS.

- Chromatography: Employ a pentafluorophenyl (PFP) column for enhanced separation of structurally similar PFAS.

- Data Validation: Use orthogonal techniques (e.g., ion mobility spectrometry) to confirm peak identities. Report recovery rates (70–120%) and matrix spike corrections .

Q. How do contradictions between epidemiological data and in vitro toxicological models for this compound inform mechanistic hypotheses?

Epidemiological studies may report non-linear dose-response relationships (e.g., hormetic effects at low doses), conflicting with in vitro cytotoxicity assays showing monotonic trends. To resolve this:

- Conduct physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., esterase-mediated hydrolysis rates).

- Evaluate receptor-binding affinity (e.g., PPAR-α activation) using surface plasmon resonance (SPR) and compare with endogenous ligand kinetics.

- Integrate multi-omics data (transcriptomics, metabolomics) to identify compensatory pathways in vivo .

Q. What computational methods predict the thermodynamic stability and reaction kinetics of this compound under varying environmental conditions?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates bond dissociation energies (BDEs) for C-F and ester linkages. Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) predict hydrolysis rates. Transition state analysis (IRC) identifies degradation intermediates. Validate predictions against experimental Arrhenius parameters .

Methodological Frameworks

-

For Toxicology Studies: Apply the PICOT framework:

- Population: In vitro hepatic models (HepG2 cells).

- Intervention: Dose ranges (0.1–100 µM) and exposure durations.

- Comparison: Negative controls (DMSO) and positive controls (PFOA).

- Outcome: Oxidative stress markers (e.g., ROS, glutathione depletion).

- Time: Acute (24–48 hr) vs. chronic (7-day) exposure .

-

For Environmental Fate Studies: Use PEO framework:

- Population: Contaminated aquatic ecosystems.

- Exposure: Seasonal temperature/pH fluctuations.

- Outcome: Bioaccumulation factors (BAFs) in benthic organisms .

Data Integrity and Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.